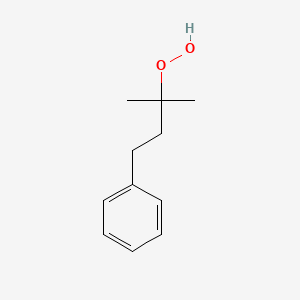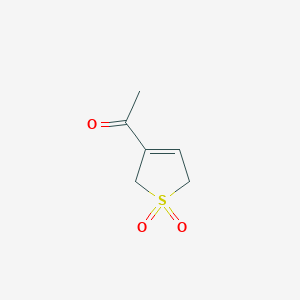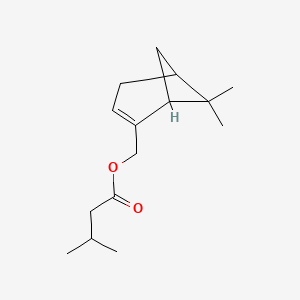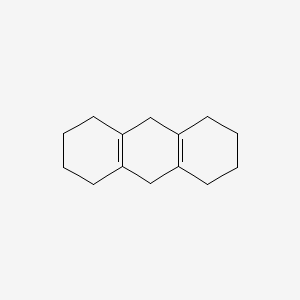
2-Methyl-4-phenylbutane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenylbutane-2-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a peroxide functional group (-O-O-) attached to a 2-methyl-4-phenylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylbutane-2-peroxol typically involves the reaction of 2-methyl-4-phenylbutan-2-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the stability of the peroxide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting alcohol, followed by its oxidation to form the peroxide. The process requires careful handling and storage due to the reactive nature of peroxides.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-phenylbutane-2-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Reduction of the peroxide group can yield the corresponding alcohol.
Substitution: The peroxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid or base catalysts may be employed to facilitate substitution reactions.
Major Products:
Oxidation: Formation of radicals or further oxidized products.
Reduction: Formation of 2-methyl-4-phenylbutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-4-phenylbutane-2-peroxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate radicals.
Biology: Studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylbutane-2-peroxol involves the generation of radicals through the cleavage of the peroxide bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
2-Methyl-4-phenylbutan-2-ol: The alcohol precursor used in the synthesis of the peroxide.
Benzoyl peroxide: Another organic peroxide with similar radical-generating properties.
Cumene hydroperoxide: A peroxide used in industrial applications for its oxidizing properties.
Uniqueness: 2-Methyl-4-phenylbutane-2-peroxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate radicals under controlled conditions makes it valuable in various chemical and industrial processes.
Properties
CAS No. |
34586-02-2 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(3-hydroperoxy-3-methylbutyl)benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,13-12)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
KCATTWAVKHALFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea](/img/structure/B14151085.png)
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14151088.png)
![6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14151092.png)
![1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14151100.png)

![Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]-](/img/structure/B14151104.png)
![2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone](/img/structure/B14151108.png)
![6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14151109.png)
![1,1-Diphenyl-2-(spiro[cyclopropane-1,5'-indeno[1,2-b]pyridin]-2-yl)ethan-1-ol](/img/structure/B14151116.png)



![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)

